molecular formula C10H15ClFNO B1519499 [3-(4-Fluorophenoxy)propyl](methyl)amine hydrochloride CAS No. 1171904-72-5

[3-(4-Fluorophenoxy)propyl](methyl)amine hydrochloride

Cat. No.: B1519499
CAS No.: 1171904-72-5
M. Wt: 219.68 g/mol
InChI Key: CUYKECGFWPZOHY-UHFFFAOYSA-N
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Description

IUPAC Name: N-[3-(4-Fluorophenoxy)propyl]-N-methylamine hydrochloride Molecular Formula: C₁₀H₁₅ClFNO Molecular Weight: 219.5 g/mol (calculated) Structural Features:

  • A three-carbon propyl chain bridges a 4-fluorophenoxy group and a secondary amine (methyl-substituted).
  • The hydrochloride salt enhances stability and aqueous solubility.

Synthesis: Likely synthesized via nucleophilic substitution between 3-(4-fluorophenoxy)propyl bromide and methylamine, followed by HCl treatment. Analogous methods are described for phenoxypropyl-piperidine derivatives (e.g., compound 22 in ).

Properties

IUPAC Name

3-(4-fluorophenoxy)-N-methylpropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FNO.ClH/c1-12-7-2-8-13-10-5-3-9(11)4-6-10;/h3-6,12H,2,7-8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUYKECGFWPZOHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCOC1=CC=C(C=C1)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(4-Fluorophenoxy)propylamine hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C10H14FNO
  • Molecular Weight : 183.23 g/mol
  • CAS Number : 883542-69-6

The presence of the fluorine atom in the phenoxy group enhances the compound's lipophilicity and potential biological activity, making it a candidate for various pharmacological applications.

The biological activity of 3-(4-Fluorophenoxy)propylamine hydrochloride is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzyme activity by binding to active sites, preventing substrate interaction and catalytic action.
  • Receptor Modulation : It can alter receptor signaling pathways, potentially influencing neurotransmitter systems such as serotonin and dopamine, which are critical in mood regulation and other physiological processes.

Biological Activity Overview

Research indicates that compounds similar to 3-(4-Fluorophenoxy)propylamine hydrochloride exhibit a range of biological activities. Below is a summary of its potential effects based on structural similarities:

Compound NameStructure FeaturesBiological Activity
4-FluoroanilineAmino group substituted at para positionAntidepressant properties
3-(4-Methoxyphenoxy)propylamineMethoxy group instead of fluorineAntinociceptive effects
2-(4-Fluorophenoxy)ethylamineEthyl chain instead of propylAntitumor activity

These compounds demonstrate varying degrees of biological activity, often influenced by subtle changes in their chemical structure. The unique combination of a fluorinated phenoxy group and a propyl chain in 3-(4-Fluorophenoxy)propylamine hydrochloride may confer distinct pharmacological properties that differentiate it from these similar compounds.

Case Studies and Research Findings

  • Antipsychotic Profiles : A study on related compounds indicated that certain derivatives possess antipsychotic properties, showing efficacy in behavioral pharmacological models. The research highlighted the importance of substituents on the phenyl moiety in modulating these effects .
  • Neurotransmitter Interaction : Preliminary studies suggest that 3-(4-Fluorophenoxy)propylamine hydrochloride may influence neurotransmitter pathways, making it a candidate for further pharmacological studies aimed at treating mood disorders.
  • In Vitro Evaluation : Compounds structurally related to 3-(4-Fluorophenoxy)propylamine have shown promising results in antibacterial assays, indicating potential applications in antimicrobial therapies .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Phenoxypropyl Amines and Piperidines

The following table summarizes key analogs:

Compound Name Substituent on Aromatic Ring Amine Type Salt Form Molecular Weight (g/mol) Yield (%) Melting Point (°C) Key Differences vs. Target Compound
Target Compound 4-Fluoro (phenoxy) Methylamine Hydrochloride 219.5 N/A N/A Baseline for comparison
Compound 22 () 4-Fluoro (phenoxy) Piperidine Hydrogen oxalate 327.38 15 132–136 Piperidine ring; oxalate salt
Compound 23 () 4-Chloro (phenoxy) Piperidine Hydrogen oxalate 343.86 54 158–160 Chloro substituent; higher yield
[3-(2,6-Dimethylphenoxy)propyl]methylamine HCl () 2,6-Dimethyl (phenoxy) Methylamine Hydrochloride 243.7 (calculated) N/A N/A Steric hindrance from methyl groups
Cisapride () 4-Fluoro (phenoxy) Piperidinyl (in benzamide framework) Anhydrous 465.95 N/A N/A Complex structure; serotonin receptor agonist

Key Findings from Comparative Analysis

Pharmacological Implications :
  • Cisapride Analogy: Cisapride () shares the 4-fluorophenoxypropyl motif but incorporates a benzamide-piperidine core for 5-HT₄ receptor agonism. The target compound’s lack of this framework suggests divergent biological activity.
  • Piperidine vs. Methylamine : Piperidine derivatives () likely exhibit stronger receptor affinity due to their bulkier, basic amines, whereas methylamine’s simplicity may favor rapid clearance.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[3-(4-Fluorophenoxy)propyl](methyl)amine hydrochloride
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[3-(4-Fluorophenoxy)propyl](methyl)amine hydrochloride

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